1-tert-butyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
CAS No.: 887347-69-5
Cat. No.: VC7230682
Molecular Formula: C23H27N3O
Molecular Weight: 361.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887347-69-5 |
|---|---|
| Molecular Formula | C23H27N3O |
| Molecular Weight | 361.489 |
| IUPAC Name | 1-tert-butyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C23H27N3O/c1-16(17-10-6-5-7-11-17)26-20-13-9-8-12-19(20)24-22(26)18-14-21(27)25(15-18)23(2,3)4/h5-13,16,18H,14-15H2,1-4H3 |
| Standard InChI Key | ZXXPORNJBYGGIC-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Introduction
Molecular Composition
The compound consists of:
-
A tert-butyl group attached to the pyrrolidinone ring, enhancing hydrophobicity and steric bulk.
-
A benzodiazole moiety, which is a fused heterocyclic system known for its biological activity.
-
A phenylethyl substituent, contributing to aromatic character and potential receptor interactions.
Chemical Formula
The molecular formula is C23H27N3O, with a molecular weight of approximately 361.49 g/mol.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions combining:
-
Formation of the pyrrolidinone core through cyclization reactions.
-
Introduction of the benzimidazole unit, often via condensation reactions involving o-phenylenediamine and carboxylic acids or derivatives.
-
Attachment of the phenylethyl group using alkylation or arylation techniques.
For example, benzimidazole derivatives are frequently synthesized by reacting substituted o-phenylenediamines with aldehydes or acids under acidic conditions .
Pharmacological Potential
The structural components suggest that this compound may exhibit:
-
Antimicrobial properties: Benzimidazole derivatives are known for their activity against bacteria, fungi, and protozoa .
-
Anti-inflammatory activity: Pyrrolidinone-based compounds have been investigated for their role in modulating inflammation.
-
CNS activity: The lipophilic tert-butyl group and aromatic systems may enhance blood-brain barrier penetration, making it a candidate for neurological applications.
Spectroscopic Characterization
Typical methods used for characterization include:
-
NMR Spectroscopy: Proton and carbon signals would confirm the presence of tert-butyl, aromatic protons from the benzimidazole and phenylethyl groups, and aliphatic protons from pyrrolidinone.
-
IR Spectroscopy: Key peaks include:
-
(C=O) stretch around 1700 cm for pyrrolidinone.
-
(N-H) stretch for the benzimidazole ring around 3300 cm.
-
Aromatic C-H stretches near 3000 cm.
-
Crystallography
If crystallized, X-ray diffraction would provide precise bond angles and lengths, confirming tautomeric forms or conformational preferences .
Drug Design
This compound's scaffold could be optimized for:
-
Enzyme Inhibition: Benzimidazoles are often inhibitors of enzymes like kinases or oxidoreductases.
-
Receptor Modulation: The lipophilic groups may enhance binding to G-protein coupled receptors (GPCRs).
-
Antiviral Activity: Similar compounds have shown efficacy against RNA polymerase targets in influenza viruses .
Therapeutic Areas
Potential therapeutic areas include:
-
Metabolic disorders (e.g., diabetes) due to structural similarity with known inhibitors .
-
Neurological conditions like Alzheimer's disease due to CNS penetrative properties .
Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume